4-Amino-1H-indazol-3-ol 4-Amino-1H-indazol-3-ol
Brand Name: Vulcanchem
CAS No.: 89792-08-5
VCID: VC2069882
InChI: InChI=1S/C7H7N3O/c8-4-2-1-3-5-6(4)7(11)10-9-5/h1-3H,8H2,(H2,9,10,11)
SMILES: C1=CC(=C2C(=C1)NNC2=O)N
Molecular Formula: C7H7N3O
Molecular Weight: 149.15 g/mol

4-Amino-1H-indazol-3-ol

CAS No.: 89792-08-5

Cat. No.: VC2069882

Molecular Formula: C7H7N3O

Molecular Weight: 149.15 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-1H-indazol-3-ol - 89792-08-5

Specification

CAS No. 89792-08-5
Molecular Formula C7H7N3O
Molecular Weight 149.15 g/mol
IUPAC Name 4-amino-1,2-dihydroindazol-3-one
Standard InChI InChI=1S/C7H7N3O/c8-4-2-1-3-5-6(4)7(11)10-9-5/h1-3H,8H2,(H2,9,10,11)
Standard InChI Key WXOHKLHBFVRPFS-UHFFFAOYSA-N
SMILES C1=CC(=C2C(=C1)NNC2=O)N
Canonical SMILES C1=CC(=C2C(=C1)NNC2=O)N

Introduction

Chemical Structure and Properties

Basic Structural Information

4-Amino-1H-indazol-3-ol is a heterocyclic compound belonging to the indazole family of nitrogen-containing heterocycles. It features an indazole core with an amino group at position 4 and a hydroxyl group at position 3. This structural arrangement creates multiple functional sites for potential derivatization, making it particularly valuable in synthetic chemistry applications .

The compound can exist in tautomeric forms, with 4-amino-1,2-dihydroindazol-3-one being a commonly documented alternative structure. This tautomerism is characteristic of many indazole derivatives and contributes significantly to their chemical behavior and reactivity patterns.

Physical and Chemical Properties

4-Amino-1H-indazol-3-ol possesses specific physicochemical properties that define its behavior in various chemical environments. The table below summarizes the key characteristics of this compound:

PropertyValue
CAS Number89792-08-5
Molecular FormulaC₇H₇N₃O
Molecular Weight149.15 g/mol
IUPAC Name4-amino-1,2-dihydroindazol-3-one
Standard InChIInChI=1S/C7H7N3O/c8-4-2-1-3-5-6(4)7(11)10-9-5/h1-3H,8H2,(H2,9,10,11)
Canonical SMILESC1=CC(=C2C(=C1)NNC2=O)N
AppearanceNot specified in available data
Purity (Commercial)≥95%

The compound is also available as a hydrochloride salt (4-Amino-1H-indazol-3-ol hydrochloride) with the molecular formula C₇H₈ClN₃O and a molecular weight of 185.61 g/mol.

Tautomeric Behavior

Indazoles like 4-Amino-1H-indazol-3-ol often exhibit tautomerism, which affects their reactivity and properties. For indazoles, this typically involves the nitrogen atoms in the five-membered ring and any substituents with exchangeable protons. In the case of 4-Amino-1H-indazol-3-ol, the 3-hydroxy form can tautomerize to the 3-oxo form (4-amino-1,2-dihydroindazol-3-one) .

Research on related indazole compounds has shown that the equilibrium between tautomeric forms can be influenced by factors such as solvent polarity, pH, and temperature . Understanding this tautomeric behavior is crucial when designing synthetic routes or predicting the compound's behavior in biological systems.

Synthesis Methods

Preparation of Derivatives and Salts

The hydrochloride salt of 4-Amino-1H-indazol-3-ol can be prepared through standard acid-base reactions. This salt form (C₇H₈ClN₃O) has specific applications and may offer advantages in terms of stability, solubility, or crystallinity in certain contexts.

For the synthesis of structurally related N-substituted indazoles, reactions involving the addition of formaldehyde have been studied. Research has shown that the reaction of NH-indazoles with formaldehyde in aqueous hydrochloric acid can yield both 1-CH₂OH and 2-CH₂OH indazole derivatives, depending on the specific substitution pattern . These findings provide valuable insights into the reactivity of the indazole core and potential synthetic routes for preparing 4-Amino-1H-indazol-3-ol derivatives.

Biological Activity and Applications

Applications in Medicinal Chemistry

4-Amino-1H-indazol-3-ol serves as a versatile intermediate in pharmaceutical research and organic synthesis . Its unique structure makes it particularly valuable for the development of:

  • Bioactive molecules

  • Kinase inhibitors

  • Small-molecule therapeutics

The presence of amino and hydroxyl functional groups enables targeted functionalization, facilitating the synthesis of complex derivatives with potentially enhanced biological activities. Researchers can leverage these structural features to design compounds with improved potency, selectivity, or pharmacokinetic properties.

Role in Organic Synthesis

In the field of organic synthesis, 4-Amino-1H-indazol-3-ol represents an important building block for constructing more complex molecular architectures. The compound's reactivity and stability support innovative research pathways in medicinal chemistry, providing precision and reliability for both academic and industrial applications .

Heterocyclic compounds like 4-Amino-1H-indazol-3-ol often serve as scaffolds for drug development due to their ability to interact effectively with biological targets. The compound's structural features allow for various chemical transformations, including:

  • Selective functionalization of the amino group

  • Modifications at the hydroxyl/oxo position

  • Further elaboration of the indazole ring system

  • Introduction of additional substituents at different positions

These transformations enable medicinal chemists to explore chemical space efficiently and develop structure-activity relationships for optimizing drug candidates.

Structure-Activity Relationships

Importance of Functional Groups

The position and nature of functional groups on the indazole core significantly influence the biological activity of compounds like 4-Amino-1H-indazol-3-ol. The amino group at position 4 provides a site for hydrogen bonding and potential derivatization, while the hydroxyl/oxo group at position 3 creates additional opportunities for interaction with biological targets.

Research on related indazole derivatives suggests that these functional groups can play crucial roles in determining:

  • Binding affinity to target proteins

  • Metabolic stability

  • Solubility and pharmacokinetic properties

  • Selectivity profiles across related targets

Understanding these structure-activity relationships is essential for rational design and optimization of 4-Amino-1H-indazol-3-ol derivatives for specific therapeutic applications.

Comparison with Related Indazole Derivatives

The structural similarity between 4-Amino-1H-indazol-3-ol and other indazole derivatives provides a basis for comparative analysis. For instance, 3-Chloro-1H-indazol-4-amine (C₇H₆ClN₃) represents a related compound with different substituents . The replacement of the hydroxyl group with a chlorine atom alters the electronic and steric properties, potentially leading to different biological activities.

Similarly, 4-(5-amino-1H-indazol-3-yl)benzonitrile (C₁₄H₁₀N₄) represents a more complex indazole derivative with the amino group at position 5 instead of position 4, and an additional benzonitrile substituent at position 3. These structural variations create distinct molecular profiles that can be exploited in drug discovery programs.

Current Research and Future Directions

Recent Advances in Indazole Chemistry

Recent research has expanded our understanding of indazole chemistry, particularly in the context of synthetic methodologies and biological applications. The development of rhodium(III)-catalyzed reactions for functionalizing indazol-3-ols demonstrates the ongoing interest in developing efficient synthetic routes for these compounds .

Additionally, studies on the tautomeric behavior of indazoles and their reactivity patterns continue to provide insights that can be applied to compounds like 4-Amino-1H-indazol-3-ol . These advances contribute to a deeper understanding of the fundamental properties and potential applications of this important class of heterocycles.

Emerging Applications

While traditional applications of 4-Amino-1H-indazol-3-ol have focused on medicinal chemistry and organic synthesis, emerging research suggests potential applications in other fields. The compound's unique structural features and reactivity profile make it a candidate for developing:

  • Molecular probes for biological imaging

  • Components of advanced materials with specific properties

  • Catalysts for organic transformations

  • Building blocks for supramolecular assemblies

These diverse applications highlight the versatility of 4-Amino-1H-indazol-3-ol and underscore its importance in contemporary chemical research.

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